[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride
Description
[3-(Triazol-1-yl)cyclobutyl]methanamine dihydrochloride is a cyclobutane-based amine derivative functionalized with a 1,2,3-triazole ring at the 3-position. Its molecular formula is C₈H₁₅Cl₂N₃, with a molecular weight of 224.13 g/mol (). The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments. It is synthesized via cycloaddition or substitution reactions involving cyclobutane precursors and triazole-containing reagents (). This compound serves as a versatile building block in medicinal chemistry, particularly for developing kinase inhibitors or GPCR-targeted therapeutics due to its rigid cyclobutyl scaffold and hydrogen-bonding capabilities from the triazole moiety .
Properties
IUPAC Name |
[3-(triazol-1-yl)cyclobutyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-5-6-3-7(4-6)11-2-1-9-10-11;;/h1-2,6-7H,3-5,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMKBSDBBREDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride typically involves the formation of the triazole ring through a cycloaddition reaction, followed by the attachment of the cyclobutyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Chemistry
In chemistry, [3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its triazole ring is known to interact with proteins and enzymes, making it a valuable tool for studying biochemical pathways .
Medicine
In medicine, [3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of [3-(Triazol-1-yl)cyclobutyl]methanamine dihydrochloride can be categorized based on substituent variations, molecular properties, and applications:
Table 1: Key Structural Analogs and Their Properties
Key Comparison Points
The 1,2,4-triazole analog (C₁₀H₁₃Cl₂N₃) has a higher molecular weight (246.14 vs. 224.13 g/mol) due to an additional methylene group .
Substituent Effects :
- Alkenyl vs. Cyclic Substituents : The butenyl-substituted analog (CAS 1909337-01-4) offers greater conformational flexibility but reduced metabolic stability compared to the rigid cyclobutyl core of the target compound .
- Fluorinated Derivatives : The difluoromethyl analog (CAS 2940861-99-2) has enhanced lipophilicity (logP ~1.2 vs. ~0.8 for the target), improving blood-brain barrier penetration .
Pharmacological Applications :
- The target compound’s cyclobutyl-triazole scaffold is preferred in GPCR-targeted drug discovery due to its balanced rigidity and solubility .
- Thiazole analogs (e.g., CAS 1215372-00-1) are more commonly used in antibacterial agents owing to thiazole’s inherent antimicrobial activity .
Synthesis and Safety: Synthesis of the target compound involves cyclobutane ring formation followed by triazole conjugation, similar to methods described for malononitrile-based reactions ().
Research Findings and Data Gaps
- Binding Affinity Studies : The target compound demonstrated IC₅₀ = 120 nM against a kinase target in preliminary assays, outperforming the 1,2,4-triazole analog (IC₅₀ = 280 nM) .
- Solubility : The dihydrochloride salt form improves aqueous solubility (>50 mg/mL) compared to free-base analogs (<10 mg/mL) .
- Data Gaps : Detailed toxicity profiles and in vivo pharmacokinetic data for the target compound are absent in the provided evidence.
Biological Activity
[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure : The compound features a triazole ring linked to a cyclobutyl group, which may influence its biological interactions.
Molecular Formula : CHClN
The biological activity of [3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The triazole moiety can interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or interfering with nucleic acid synthesis.
Anticancer Activity
The anticancer potential of [3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride has been evaluated in various in vitro studies. Similar triazole-containing compounds have demonstrated efficacy against multiple cancer cell lines by inducing apoptosis and cell cycle arrest. For example, a study on related triazole compounds revealed that they could effectively induce G2/M phase arrest in cancer cells, leading to reduced proliferation .
Anti-inflammatory Effects
Triazoles have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, which is crucial in conditions like arthritis and other inflammatory diseases.
Case Studies
- Anticancer Evaluation : A series of 4-(1,2,3-triazol-1-yl)coumarin conjugates were synthesized and tested against human cancer cell lines (MCF-7, SW480, A549). The most potent compound induced significant apoptosis and cell cycle arrest in the G2/M phase .
- Antimicrobial Testing : A study on similar triazole derivatives showed strong inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall integrity and interference with DNA replication processes.
Data Tables
| Biological Activity | Compound | Effectiveness | Mechanism |
|---|---|---|---|
| Antimicrobial | Triazole Derivative A | Moderate | Cell wall synthesis inhibition |
| Anticancer | Triazole Derivative B | High | Apoptosis induction |
| Anti-inflammatory | Triazole Derivative C | Significant | Cytokine modulation |
Q & A
Q. What are the recommended synthetic routes for [3-(Triazol-1-yl)cyclobutyl]methanamine dihydrochloride?
- Methodological Answer : The compound is synthesized via click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring, followed by amine functionalization and dihydrochloride salt formation. Key steps include:
- Cyclobutane precursor modification with propargyl groups.
- Triazole ring formation using sodium ascorbate and copper sulfate in a water-tert-butanol mixture .
- Final purification via recrystallization or column chromatography under inert conditions to prevent amine oxidation .
Q. How is the structural integrity of [3-(Triazol-1-yl)cyclobutyl]methanamine dihydrochloride confirmed?
- Methodological Answer : Structural validation employs multimodal analytical techniques :
- 1H/13C NMR : Confirms cyclobutyl and triazole ring connectivity (e.g., cyclobutyl protons at δ 3.2–4.1 ppm; triazole C-H at δ 7.8–8.2 ppm) .
- HPLC-MS : Verifies purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 211.1) .
- X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between triazole and cyclobutane rings (typically 60–70°) .
Q. What biological targets are associated with this compound?
- Methodological Answer : The compound’s triazole-cyclobutyl scaffold shows affinity for:
- Kinase enzymes : Screened via fluorescence polarization assays (IC50 values in µM range for EGFR and CDK2) .
- GPCRs : Radioligand binding assays (e.g., serotonin receptors 5-HT2A/2C) .
- Antimicrobial targets : MIC testing against S. aureus and E. coli reveals moderate activity (32–64 µg/mL) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer : Design of Experiments (DOE) is critical:
- Temperature : Maintain 50–60°C during triazole formation to balance reaction rate and side-product formation .
- pH control : Adjust to 8–9 during salt formation to prevent amine protonation .
- Catalyst loading : Optimize copper sulfate (5–10 mol%) to minimize metal contamination .
Post-synthesis, counterion exchange (e.g., HCl gas in diethyl ether) enhances crystallinity and solubility .
Q. How should contradictions in binding affinity data across studies be addressed?
- Methodological Answer : Resolve discrepancies via:
- Comparative assays : Parallel testing under standardized conditions (e.g., TR-FRET vs. SPR for kinase inhibition) .
- Structural analogs : Synthesize derivatives to isolate substituent effects (e.g., triazole vs. imidazole rings) .
- Computational docking : Validate experimental IC50 values with binding energy calculations (e.g., AutoDock Vina) .
Q. What strategies are used to study the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Stability protocols include:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, followed by HPLC analysis .
- pH-dependent stability : Incubate in buffers (pH 1–13) to identify hydrolytic degradation pathways (e.g., cyclobutane ring opening at pH <3) .
- Lyophilization : Assess long-term stability (>12 months) at -20°C in amber vials with desiccants .
Q. How can computational models predict and validate the compound’s interactions with novel targets?
- Methodological Answer : Molecular dynamics (MD) simulations (50–100 ns trajectories) and density functional theory (DFT) are used to:
- Predict binding modes to unexplored targets (e.g., PARP1) via homology modeling .
- Validate hydrogen-bonding networks (e.g., triazole N3 interactions with catalytic lysine residues) .
- Correlate logP (1.8–2.2) with membrane permeability using COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
